Unique Hybrid Scaffold Architecture Retaining the Pyrrolidinyl Ring Absent in the Nguyen 2019 Thiophenylurea Series
The target compound is the only CB1 modulator chemotype that combines a pyrrolidin-1-yl substituent with a thiophen-3-yl group on the same ethyl linker carbon. In the 2019 SAR study by Nguyen et al., the pyrrolidinyl ring present in PSNCBAM-1 was intentionally removed from all thiophenylurea derivatives to simplify synthesis, based on the prior finding that 'the pyrrolidinylpyridine ring can be replaced with a phenyl ring without compromising the activity' [1]. Consequently, none of the 28 compounds (11, 18–35) in that study contain a pyrrolidine moiety [1]. The target compound uniquely retains both pharmacophoric elements, generating a chiral center absent in the linear thiophenylurea series.
| Evidence Dimension | Presence of pyrrolidine ring in CB1 urea chemotype |
|---|---|
| Target Compound Data | Contains pyrrolidin-1-yl substituent at the chiral ethyl linker carbon (SMILES: C1CCN(C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CSC=C3) |
| Comparator Or Baseline | Nguyen 2019 compounds 11, 18–35: pyrrolidine ring absent; PSNCBAM-1: contains pyrrolidine but lacks thiophene (bears pyridinyl instead) |
| Quantified Difference | Structural hybridization not achieved in any published CB1 modulator series; undefined stereocenter introduces enantiomer-dependent pharmacological potential |
| Conditions | Structural comparison based on published synthetic schemes and compound tables in J. Med. Chem. 2019, 62, 9806–9823 |
Why This Matters
The retention of the pyrrolidine moiety while incorporating thiophene creates a scaffold for which no SAR data exist, representing an unexplored region of CB1 modulator chemical space that may yield divergent allosteric properties compared to either parent series.
- [1] Nguyen, T.; Gamage, T.F.; Decker, A.M.; Barrus, D.; Langston, T.L.; Li, J.X.; Thomas, B.F.; Zhang, Y. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. J. Med. Chem. 2019, 62, 9806–9823. View Source
